8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
Overview
Description
8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound with the molecular formula C9H11NO2. It is part of the benzoxazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Scientific Research Applications
8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit hypoxic tumors.
Industry: Utilized in the production of advanced materials, including polymers and resins
Future Directions
The future directions for research on “8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine” and similar compounds could involve further exploration of their potential as therapeutic agents, particularly in the context of hematologic malignancies . Additionally, the development of more efficient synthesis methods could also be a valuable area of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of appropriate substituted anilines with formaldehyde and methanol under acidic conditions. This process forms the oxazine ring through a cyclization reaction .
Industrial Production Methods: Industrial production methods for this compound often utilize high-throughput mechanochemistry, which allows for the parallel synthesis of multiple samples. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the oxazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of substituted benzoxazines.
Mechanism of Action
The mechanism of action of 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit hypoxic tumors by downregulating hypoxia-induced genes while exhibiting low toxicity to normoxic cells. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 2H,8H-Benzo[1,2-b:3,4-b’]dipyran-2-one, 8,8-dimethyl-
- 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine]
Uniqueness: 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a therapeutic agent compared to its analogs .
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-11-8-4-2-3-7-9(8)12-6-5-10-7/h2-4,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHZADSOLFESGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585700 | |
Record name | 8-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151328-20-0 | |
Record name | 8-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.